N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-24(2)29(26,27)16-10-11-18-19(13-16)28-21(22-18)23-20(25)12-15-8-5-7-14-6-3-4-9-17(14)15/h3-11,13H,12H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSSETHQELSSKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-1-yl)acetamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the benzothiazole ring using dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Naphthalene Moiety: The final step is the acylation of the benzothiazole derivative with naphthalene-1-yl acetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dimethylsulfamoyl group.
Reduction: Reduction reactions can target the nitro groups if present in any derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-1-yl)acetamide can be used as a building block for more complex molecules. Its unique structure allows for various modifications, making it useful in the synthesis of novel compounds.
Biology
In biological research, this compound may serve as a probe or inhibitor in enzymatic studies due to its potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, while the dimethylsulfamoyl group may interact with proteins, affecting their function. These interactions can lead to changes in cellular pathways, ultimately exerting the compound’s effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the benzothiazole ring and the acetamide-linked aromatic group. These variations critically influence binding affinity, selectivity, and enzymatic inhibition profiles:
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Observations:
- Substituent Impact on Binding: The trifluoromethyl group in BTA () enhances CK-1δ inhibition (pIC₅₀ = 7.8) compared to morpholine-sulfonyl or aminosulfonyl derivatives. The dimethylsulfamoyl group in the target compound may improve solubility or target selectivity due to its polar nature .
- Naphthalene Moieties : Compounds with naphthalen-1-yl groups (e.g., target compound, N-(naphthalen-1-yl)-2-(piperidin-1)-acetamide) show cholinesterase inhibition, suggesting the naphthalene system enhances interactions with hydrophobic enzyme pockets .
- Sulfonamide Derivatives: The aminosulfonyl group in Compound 20 () confers moderate carbonic anhydrase (CA) inhibition, implying that the dimethylsulfamoyl group in the target compound might similarly target metalloenzymes .
Biological Activity
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a unique molecular structure that includes a naphthalene core, a benzothiazole moiety, and a sulfonamide functional group. Its biological activity has been explored in various studies, indicating promising applications in anti-inflammatory and anti-cancer therapies.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C20H17N3O3S2
- Molecular Weight : 411.49 g/mol
Structural Features
| Feature | Description |
|---|---|
| Benzothiazole Moiety | Contributes to the compound's reactivity and biological activity. |
| Dimethylsulfamoyl Group | Enhances solubility and potential interactions with biological targets. |
| Naphthalene Core | Provides structural stability and may influence pharmacokinetics. |
Anti-inflammatory Properties
Research indicates that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. This inhibition leads to reduced inflammation and pain, making it a candidate for developing new anti-inflammatory drugs.
Anti-cancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including Colo205 (colorectal cancer), U937 (histiocytic lymphoma), MCF7 (breast cancer), and A549 (lung cancer). The mechanism appears to involve the modulation of mitochondrial proteins such as Bcl-2 and Bax, leading to the activation of caspases and subsequent cell death.
The primary mechanisms through which this compound exerts its biological effects include:
- Inhibition of COX Enzymes : Reduces the production of pro-inflammatory mediators.
- Induction of Apoptosis : Alters mitochondrial pathways to promote cancer cell death.
- Potential Interaction with Other Biological Targets : Ongoing studies are investigating additional interactions that may enhance its therapeutic profile.
Study 1: Inhibition of COX Enzymes
A recent study evaluated the efficacy of this compound as an anti-inflammatory agent by measuring its inhibitory effect on COX enzymes in vitro. Results indicated a significant reduction in COX activity compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.
Study 2: Apoptosis Induction in Cancer Cells
Another study focused on the compound's ability to induce apoptosis in breast cancer cells (MCF7). The researchers reported that treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, confirming its role in promoting cancer cell death through mitochondrial pathways.
Q & A
Q. Why do crystallographic data sometimes conflict with computational predictions of molecular conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
